

analytical techniques for characterizing "Tos-PEG6-CH₂CO₂tBu" conjugates

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Compound of Interest

Compound Name: Tos-PEG6-CH₂CO₂tBu

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A Comprehensive Guide to the Analytical Characterization of Tos-PEG6-CH₂CO₂tBu Conjugates

For researchers, scientists, and drug development professionals working with bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the precise characterization of all components is critical. The linker, such as **Tos-PEG6-CH₂CO₂tBu**, plays a pivotal role in the efficacy of the final conjugate. This guide provides a comparative overview of key analytical techniques for the characterization of this tosylated PEG linker with a tert-butyl ester protecting group.

Key Analytical Challenges

Characterizing **Tos-PEG6-CH₂CO₂tBu** presents unique challenges due to its hybrid nature, combining a discrete polyethylene glycol (PEG) chain with distinct terminal functional groups. Key analytical objectives include:

- **Confirmation of Molecular Weight and Structure:** Verifying the exact mass corresponding to the chemical formula C₂₅H₄₂O₁₁S.
- **Structural Elucidation:** Confirming the presence and connectivity of the tosyl group, the hexaethylene glycol (PEG6) chain, and the tert-butyl carboxymethyl group.
- **Purity Assessment:** Quantifying the presence of impurities, such as starting materials, side-products, or PEG oligomers of different lengths.

- **Stability Analysis:** Assessing the integrity of the molecule under various conditions, particularly the stability of the tosyl and tert-butyl ester groups.

This guide compares the most effective analytical techniques for addressing these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The following table summarizes the performance of NMR, MS, and HPLC for the characterization of **Tos-PEG6-CH₂CO₂tBu**.

Analytical Technique	Information Provided	Strengths	Limitations	Typical Application
^1H and ^{13}C NMR Spectroscopy	Detailed structural information, including confirmation of functional groups (tosyl, PEG, t-butyl), and assessment of purity.[1][2][3]	<ul style="list-style-type: none"> - Provides unambiguous structural elucidation.[1][2] - Can quantify purity against a known standard. 	<ul style="list-style-type: none"> - Lower sensitivity compared to MS. - May be difficult to resolve signals from low-level impurities. 	<ul style="list-style-type: none"> - Primary structure confirmation. - Routine purity checks.
Mass Spectrometry (ESI, MALDI)	Accurate molecular weight determination and fragmentation analysis for structural confirmation.[4][5][6][7]	<ul style="list-style-type: none"> - Extremely high sensitivity and mass accuracy. [8] - Can identify trace impurities. 	<ul style="list-style-type: none"> - Provides limited information on the specific location of functional groups without tandem MS. - Ionization efficiency can vary. 	<ul style="list-style-type: none"> - Molecular weight confirmation of the final product and intermediates. - Identification of byproducts.
High-Performance Liquid Chromatography (HPLC)	Separation and quantification of the main compound from impurities.[9][10]	<ul style="list-style-type: none"> - High-resolution separation for purity assessment.[9] - Can be coupled with various detectors (UV, MS, ELSD). 	<ul style="list-style-type: none"> - Requires a suitable chromophore for UV detection (the tosyl group in this case). - Method development can be time-consuming. 	<ul style="list-style-type: none"> - Purity determination and quantification. - Stability studies.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of **Tos-PEG6-CH₂CO₂tBu**.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

Expected ¹H NMR Signals (in CDCl₃):

- Tosyl group: Aromatic protons (~7.3-7.8 ppm), methyl protons (~2.4 ppm).
- PEG chain: Methylene protons (~3.5-3.7 ppm).
- CH₂CO₂tBu group: Methylene protons adjacent to the ester (~4.0-4.2 ppm), tert-butyl protons (~1.4 ppm).

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled experiment (zgpg30).

- Number of Scans: 1024 or more.
- Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **Tos-PEG6-CH₂CO₂tBu**.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Mass Range: m/z 100-1000.

Expected Result: The primary ion observed will be the $[M+Na]^+$ adduct due to the affinity of the PEG chain for sodium ions. The theoretical monoisotopic mass of C₂₅H₄₂O₁₁S is 550.24 g/mol. The expected m/z for $[C_{25}H_{42}O_{11}S + Na]^+$ is approximately 573.23.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Tos-PEG6-CH₂CO₂tBu**.

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm and 254 nm (for the tosyl group).
- Injection Volume: 10 µL.

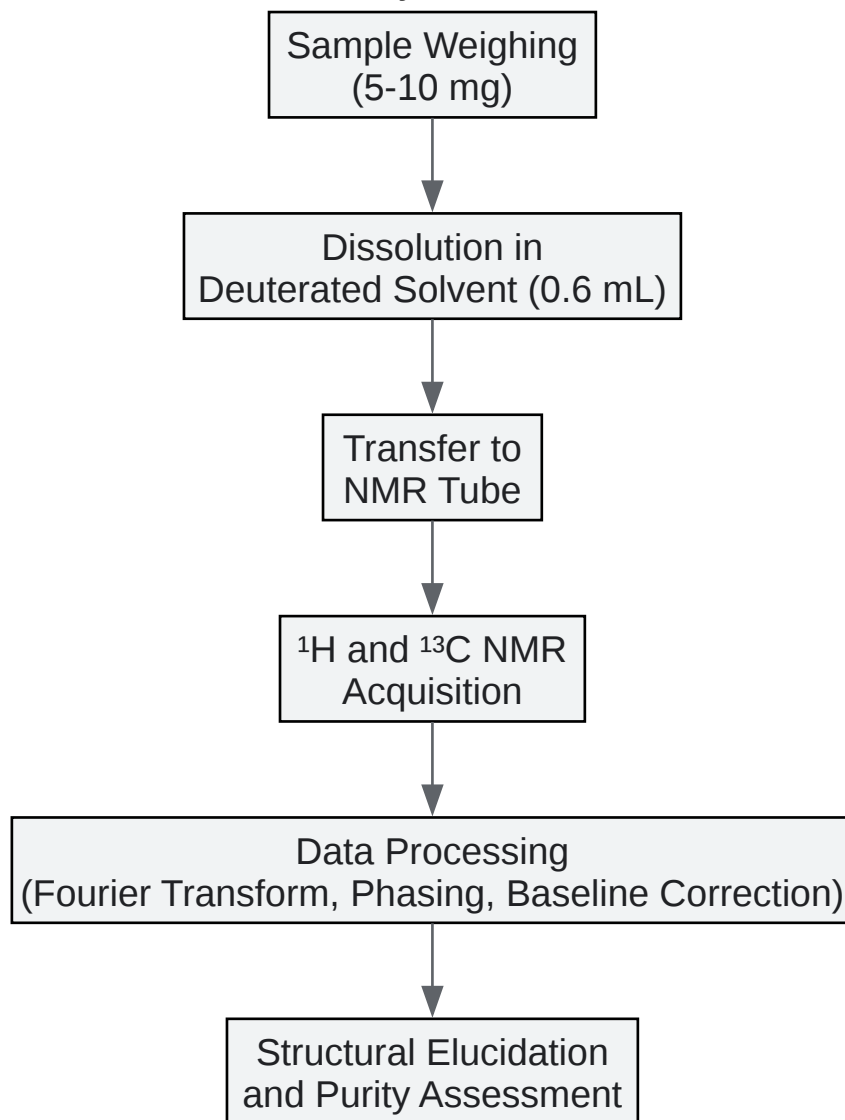
Sample Preparation:

- Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the characterization of **Tos-PEG6-CH₂CO₂tBu**.

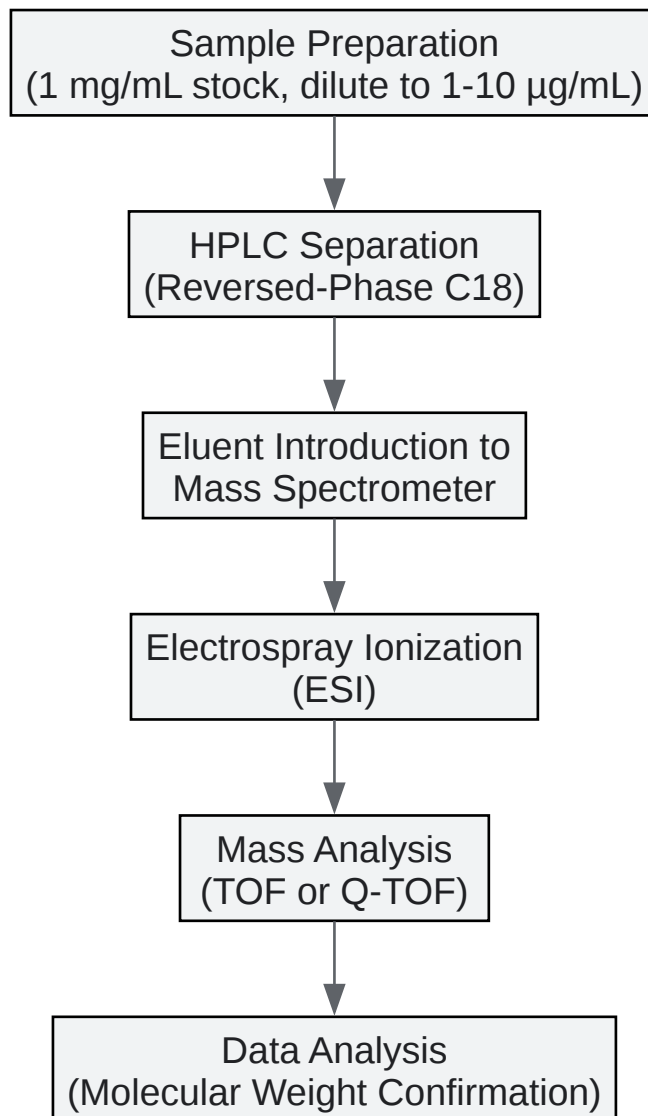
NMR Analysis Workflow



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NMR Analysis Workflow for **Tos-PEG6-CH₂CO₂tBu**.

LC-MS Analysis Workflow



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LC-MS Analysis Workflow for **Tos-PEG6-CH₂CO₂tBu**.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of **Tos-PEG6-CH₂CO₂tBu** conjugates. NMR spectroscopy is indispensable for unambiguous structural confirmation. Mass spectrometry provides highly sensitive and accurate molecular weight data. HPLC is the preferred method for assessing purity and quantifying impurities. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity

of their synthetic intermediates, which is a critical step in the development of novel therapeutics like PROTACs.

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